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Compound of Interest

Octadecanoic acid, 10-oxo-, ethyl
Compound Name:

ester
CAS No.: 18490-59-0
Cat. No.: B3111688

Get Quote

Executive Summary

Ethyl 10-oxooctadecanoate (CAS: 63283-82-9 / 18490-59-0) represents a unique class of
functionalized lipids. Unlike simple fatty acid esters (e.g., Ethyl Stearate), the introduction of a
ketone functionality at the C-10 position creates a "polarity kink" in the hydrophobic chain. This
structural anomaly significantly alters its thermodynamic activity, crystal packing, and solubility
parameter landscape compared to its non-oxidized homologs.

This guide provides a mechanistic analysis of its solubility, predictive modeling using Hansen
Solubility Parameters (HSP), and a self-validating experimental protocol for determining precise
saturation limits in organic media.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of ethyl 10-oxooctadecanoate, one must understand the competing
forces within the molecule. It acts as an amphiphilic entity with a "broken" hydrophobic tail.
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Structural Dissection[1]

e The Hydrophobic Tail (C1-C9 & C11-C18): These saturated alkyl segments are governed by
London Dispersion Forces. They drive solubility in non-polar solvents (Hexane, Heptane)
and promote crystallization in polar solvents.

o The Ethyl Ester Headgroup (C1): Provides a weak dipole and limited hydrogen bond
acceptance. It is the primary interaction site for ester-compatible solvents (Ethyl Acetate).

e The C-10 Ketone (The Critical Differentiator):
o Dipole Moment: The carbonyl group introduces a permanent dipole mid-chain.
o Steric Disruption: The

hybridization at C-10 alters the zigzag planar conformation typical of saturated fatty acids,
reducing crystal lattice energy (Enthalpy of Fusion,

).

o Solvation Consequence: This group allows for higher solubility in polar aprotic solvents
(Acetone, MEK) compared to Ethyl Stearate.

Solvation Mechanism Diagram

The following diagram illustrates how different solvent classes interact with specific domains of
the molecule.
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Caption: Mechanistic interaction map showing how solvent classes target specific functional
groups within the ethyl 10-oxooctadecanoate molecule.

Part 2: Predicted vs. Empirical Solubility Profiles

Direct experimental data for this specific isomer is often sparse in public databases. Therefore,
we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The "Like Dissolves
Like" rule is quantified by the interaction radius (

).
Estimated Hansen Parameters

Based on group contribution methods (Van Krevelen/Hoftyzer) for the keto-ester structure:

Value (MPa Mechanistic
Parameter Symbol
| Source
| | Long alkyl chains
Dispersion 16.2 i
(Dominant)
| Ester + Ketone
Polarity 4.8 ;
dipoles
Carbonyl oxygen
H-Bonding 55 Yo

acceptors

Solubility Prediction Table

The following table categorizes solvents based on the calculated Relative Energy Difference
(RED).

e RED < 1: Soluble
e RED = 1: Partially Soluble/Swelling

e RED > 1: Insoluble
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Solvent Class

Representative
Solvent

Predicted Solubility

Technical Insight

Alkanes

n-Hexane, Heptane

High (>100 mg/mL)

Ideal match for the

component. No
competing H-bonding

network to break.

Chlorinated

Chloroform, DCM

Very High

Excellent match for
both dispersion and

polarity.

Polar Aprotic

Acetone, Ethyl

Acetate

High

The C-10 ketone
significantly improves
solubility here
compared to non-keto

Stearates.

Polar Protic

Ethanol, Isopropanol

Moderate/Temp.
Dependent

Soluble at

C. Likely to
crystallize/precipitate

at

C due to the
hydrophobic effect of
the C18 chain.

Highly Polar

Water, Glycerol

Insoluble (<0.01
mg/mL)

The hydrophobic
penalty of the 18-
carbon chain
outweighs the
hydration potential of
the two oxygenated

groups.

Part 3: Experimental Protocol (Self-Validating)
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Objective: To determine the precise thermodynamic solubility of ethyl 10-oxooctadecanoate in a
target solvent. Validation Method: Gravimetric analysis backed by HPLC-ELSD (Evaporative
Light Scattering Detection) to ensure purity and lack of degradation.

Workflow Diagram

Start: Excess Solute Addition

Equilibration
(Shake Flask, 24-48h, Controlled Temp)

Remove Undissolved Solid

Filtration
(0.45 um PTFE Syringe Filter)

:

Dilution
(Into Mobile Phase)

:

Analysis Phase

High Conc. (>10 mg/mL) ow Conc. (<10 mg/mL)

Method A: Gravimetric Method B: HPLC-ELSD
(Evaporate Solvent -> Weigh Residue) (Quantify against Standard Curve)
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Caption: Step-by-step workflow for determining equilibrium solubility with decision points for
analytical methods.

Detailed Methodology

Step 1: Supersaturation

o Weigh approximately 200 mg of Ethyl 10-oxooctadecanoate into a 4 mL borosilicate glass
vial.

e Add 1.0 mL of the target solvent.

» Visual Check: If the solid dissolves completely immediately, add more solid until a visible
precipitate remains. This ensures the system is at thermodynamic equilibrium (saturation).

Step 2: Equilibration
e Place vials in a temperature-controlled orbital shaker (e.g., 25°C + 0.1°C).
e Agitate at 200 RPM for 24 hours.

o Self-Validation Step: Stop agitation and let stand for 2 hours. If the supernatant is clear and
solid remains at the bottom, proceed. If a gel forms, the solvent is behaving as a swelling
agent (common in semi-polar solvents) and centrifugation (10,000 RPM for 10 min) is
required instead of filtration.

Step 3: Sampling & Quantification

« Filtration: Use a pre-warmed syringe and a 0.45 um PTFE filter (hydrophobic) to prevent
adsorption of the lipid onto the filter matrix.

e Quantification (HPLC-ELSD):

o Why ELSD? Ethyl 10-oxooctadecanoate lacks a strong UV chromophore (the ketone has
a weak absorption at ~280 nm, but it is insufficient for trace analysis). ELSD is universal
for non-volatile lipids.
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o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
o Mobile Phase: Acetonitrile:Isopropanol (80:20) isocratic.

o Flow Rate: 1.0 mL/min.

Part 4: Applications in Drug Delivery

The solubility profile of ethyl 10-oxooctadecanoate makes it a high-value excipient in lipid-
based drug delivery systems (LBDDS).

e Permeation Enhancer:

o Mechanism:[1] The "kinked" structure provided by the C-10 ketone disrupts the packing of
ceramides in the stratum corneum more effectively than straight-chain esters (like ethyl
stearate), thereby increasing the diffusion coefficient of co-administered drugs.

» Semi-Solid Lipid Nanoparticles (SLNs):

o Due to its lower melting point compared to stearic acid, it can be used to create "imperfect
crystal matrices in SLNs, which increases drug loading capacity by preventing drug
expulsion during storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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